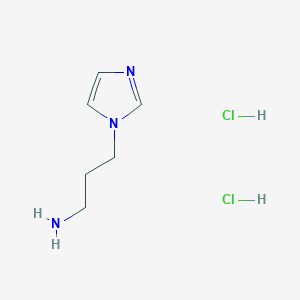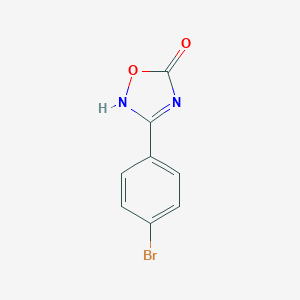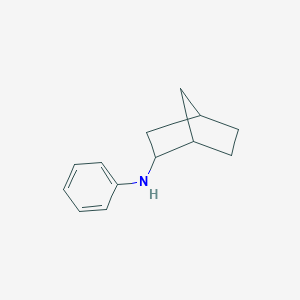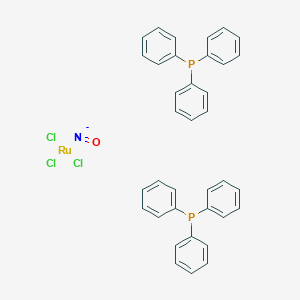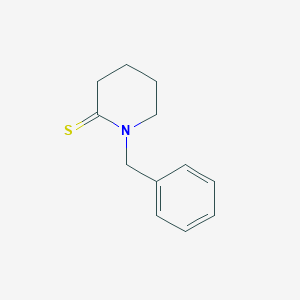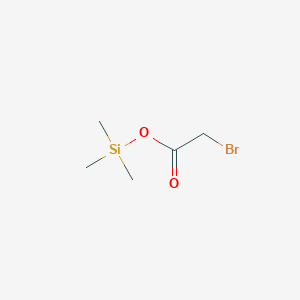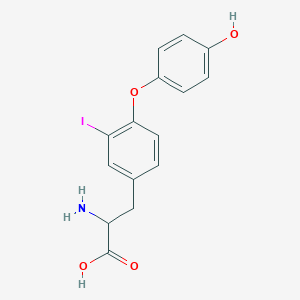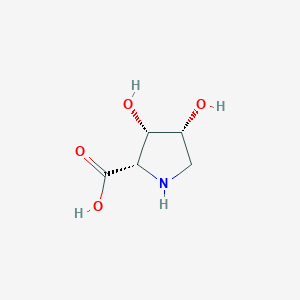
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid, also known as DHPA, is a naturally occurring compound found in various organisms, including bacteria, fungi, and plants. DHPA has been of great interest to researchers due to its unique chemical structure and potential applications in the fields of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid exerts its effects through various signaling pathways in the body. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression.
Effets Biochimiques Et Physiologiques
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects on the body. For example, (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in lab experiments is its unique chemical structure, which allows for the development of new drugs and therapies. However, there are also some limitations to using (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in lab experiments. For example, (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is not readily available in large quantities, which can make it difficult to conduct large-scale studies.
Orientations Futures
There are many potential future directions for research on (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid. One area of interest is the development of new drugs and therapies based on (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid. Researchers are also interested in investigating the potential applications of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in biotechnology, such as the development of new biomaterials and biosensors. Additionally, there is a need for further research on the mechanism of action of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid and its effects on various signaling pathways in the body.
Méthodes De Synthèse
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid from precursor molecules. Enzymatic synthesis, on the other hand, utilizes enzymes to catalyze the formation of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid from other compounds.
Applications De Recherche Scientifique
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is in the development of new drugs. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propriétés
Numéro CAS |
17663-44-4 |
|---|---|
Nom du produit |
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m1/s1 |
Clé InChI |
HWNGLKPRXKKTPK-FLRLBIABSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
SMILES canonique |
C1C(C(C(N1)C(=O)O)O)O |
Synonymes |
D-Proline, 3,4-dihydroxy-, (3R,4S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




